

Application Notes and Protocols: Selvigaltin in Rabbit Models of MASH

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Compound of Interest		
Compound Name:	Selvigaltin	
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Introduction

Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by steatosis, inflammation, and varying degrees of fibrosis. It is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The pathogenesis of MASH is complex, involving multiple parallel hits that drive disease progression. Galectin-3, a β -galactoside-binding lectin, has emerged as a key pro-inflammatory and pro-fibrotic mediator in the liver.[1][2][3] **Selvigaltin** (formerly GB1211) is a novel, orally active small molecule inhibitor of galectin-3 with high affinity and bioavailability in rabbits.[1][2][3][4] Preclinical studies in a high-fat diet (HFD) rabbit model of MASH have demonstrated that **Selvigaltin** can effectively reduce liver inflammation and fibrosis in a dose-dependent manner.[1][2][5]

These application notes provide a detailed overview of the recommended dosage, experimental protocols, and expected outcomes when using **Selvigaltin** in a rabbit model of MASH.

Data Presentation

Table 1: Recommended Dosage of Selvigaltin in a Rabbit Model of MASH



Dosage Group	Concentration (mg/kg)	Dosing Regimen	Efficacy
Low Dose	0.3	Oral gavage, once daily, 5 days/week for 4 weeks	Minimal to no significant effect
Efficacious Dose 1	1.0	Oral gavage, once daily, 5 days/week for 4 weeks	Consistent and significant reduction in inflammation and fibrosis
Efficacious Dose 2	5.0	Oral gavage, once daily, 5 days/week for 4 weeks	Consistent and significant reduction in inflammation and fibrosis
High Dose	30	Oral gavage, once daily, 5 days/week for 4 weeks	Efficacious, but may not provide additional benefit over 5.0 mg/kg

Data synthesized from a study on a high-fat diet rabbit model of MASH.[1][2][4][5]

Table 2: Key Biomarkers Modulated by Selvigaltin Treatment



Biomarker Category	Biomarker	Effect of Selvigaltin Treatment
Liver Function	AST, ALT, Bilirubin	Dose-dependent reduction
Inflammation	Inflammatory cell foci, IL-6 mRNA	Dose-dependent reduction
Fibrosis	Picrosirius Red (PSR) staining, Second Harmonic Generation (SHG), TGFβ3, SNAI2, Collagen mRNA	Dose-dependent reduction
Target Engagement	Galectin-3 (immunohistochemistry and mRNA)	Significant decrease

Based on findings from a preclinical study with **Selvigaltin** in a rabbit MASH model.[1][3][4]

Experimental Protocols MASH Induction in a Rabbit Model

This protocol describes the induction of MASH in male New Zealand White rabbits using a high-fat diet.

Materials:

- Male New Zealand White rabbits
- Standard rabbit chow (Regular Diet RD)
- High-Fat Diet (HFD)
- Animal caging with controlled temperature, humidity, and 12-hour light/dark cycle

Procedure:

 Acclimatize male New Zealand White rabbits for one week with free access to a regular diet (RD) and water.



- After acclimatization, randomly assign rabbits to the different experimental groups.
- For the MASH induction groups, switch the diet from RD to a high-fat diet (HFD).
- Maintain the rabbits on the HFD for a period of 8 to 12 weeks to induce steatosis, inflammation, ballooning, and fibrosis characteristic of MASH.[1][2]
- A control group should be maintained on a regular diet for the same duration.

Selvigaltin Dosing Protocol

This protocol outlines the therapeutic administration of **Selvigaltin** to rabbits with established MASH.

Materials:

- Selvigaltin
- · Vehicle for oral administration
- Oral gavage needles appropriate for rabbits

Procedure:

- Following the 8 or 12-week MASH induction period, initiate therapeutic dosing with Selvigaltin.
- Prepare suspensions of Selvigaltin in the vehicle at the desired concentrations (e.g., 0.3, 1.0, 5.0, or 30 mg/kg).
- Administer the prepared Selvigaltin suspension or vehicle (for control groups) via oral gavage.
- Dosing should be performed once daily (q.d.), five days a week, for a duration of 4 weeks.[1]
 [2][5]

Assessment of Efficacy

A multi-faceted approach is recommended to evaluate the therapeutic effects of **Selvigaltin**.

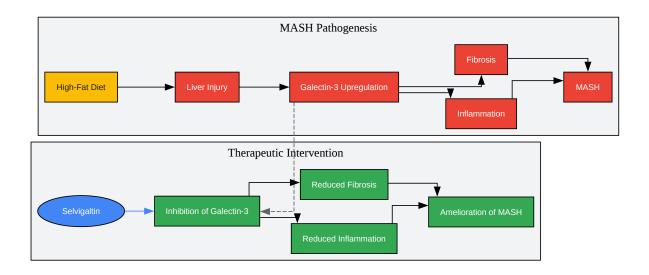


a. Blood Biomarkers:

- Collect blood samples to measure serum levels of liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.[1][3][4]
- b. Histopathological Analysis:
- At the end of the treatment period, euthanize the animals and collect liver tissue.
- Fix a portion of the liver in formalin and embed in paraffin for histological staining.
- Perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology, inflammation, and hepatocyte ballooning.
- Use Oil Red O staining on frozen liver sections to visualize and quantify steatosis.
- Employ Masson's trichrome and Picrosirius Red (PSR) staining to detect and quantify collagen deposition and fibrosis.[1][3]
- Second Harmonic Generation (SHG) microscopy can be used for a more quantitative assessment of collagen fibers.[1][3][4]
- c. Gene and Protein Expression Analysis:
- Snap-freeze a portion of the liver tissue in liquid nitrogen for molecular analysis.
- Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory (e.g., IL-6) and fibrotic (e.g., TGFβ3, SNAI2, collagen) markers.[1][3][4]
- Perform immunohistochemistry or Western blotting to assess the protein levels of galectin-3 to confirm target engagement.[1][3][4]

Visualizations

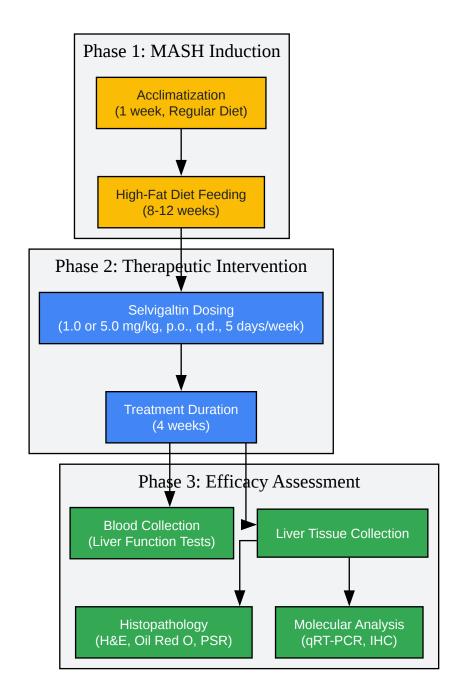




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Caption: Selvigaltin's mechanism in MASH.





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Caption: Experimental workflow for **Selvigaltin** studies.

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